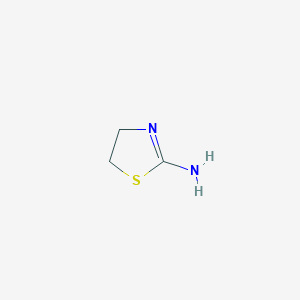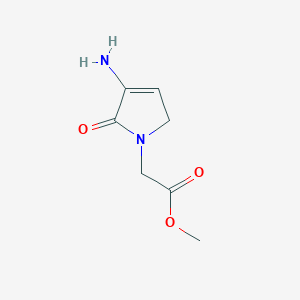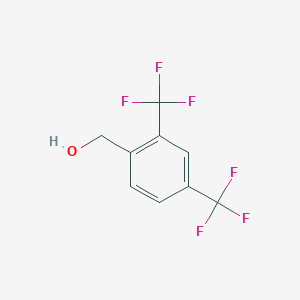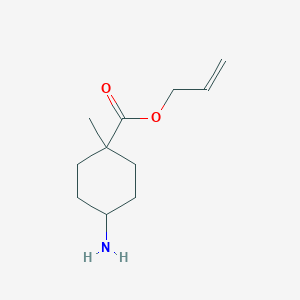
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as trans-4-amino-1-methylcyclohex-2-enecarboxylic acid, 2-propenyl ester, and has the molecular formula C11H17NO2. In
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This could explain its potential anti-cancer properties.
Biochemische Und Physiologische Effekte
Studies have shown that Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. It has also been shown to induce apoptosis or programmed cell death in cancer cells, which could make it useful in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) in lab experiments is its potential anti-cancer properties. However, there are also some limitations to its use. For example, it is a relatively complex compound to synthesize, which could make it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI). One area of research could be to further explore its potential anti-cancer properties and to optimize its use in cancer treatment. Another area of research could be to explore its potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis method for use in lab experiments.
Conclusion:
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) is a complex chemical compound that has been widely studied for its potential use in various scientific research applications. Its potential anti-cancer and anti-inflammatory properties make it an attractive compound for further research. However, its complex synthesis method and mechanism of action present some challenges for its use in lab experiments. With further research, this compound could have a significant impact on the field of cancer treatment and other areas of medical research.
Synthesemethoden
The synthesis of Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) involves a multistep process. One of the most common methods involves the reaction of 4-amino-1-methylcyclohex-2-enecarboxylic acid with acrolein in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through distillation and recrystallization to obtain the trans-2-propenyl ester of the compound.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
147905-86-0 |
|---|---|
Produktname |
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) |
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
prop-2-enyl 4-amino-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-8-14-10(13)11(2)6-4-9(12)5-7-11/h3,9H,1,4-8,12H2,2H3 |
InChI-Schlüssel |
QTSUYRJCMDLDFX-UHFFFAOYSA-N |
SMILES |
CC1(CCC(CC1)N)C(=O)OCC=C |
Kanonische SMILES |
CC1(CCC(CC1)N)C(=O)OCC=C |
Synonyme |
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



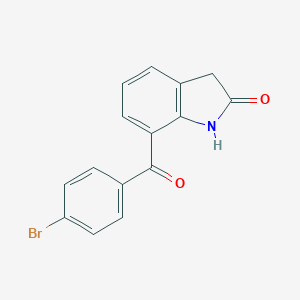
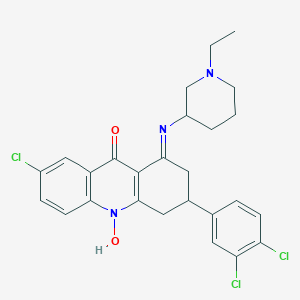
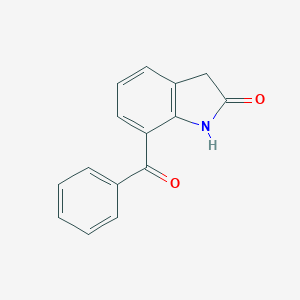
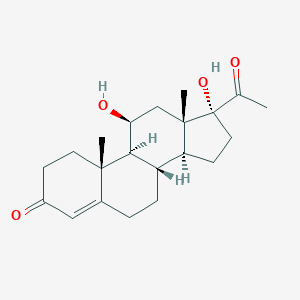
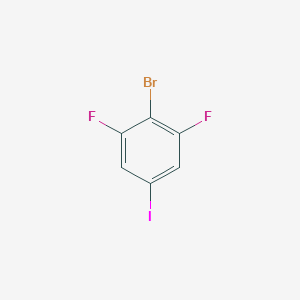
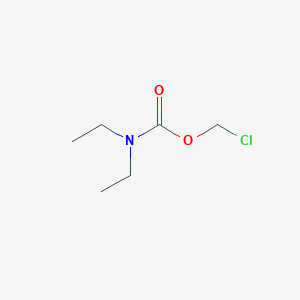
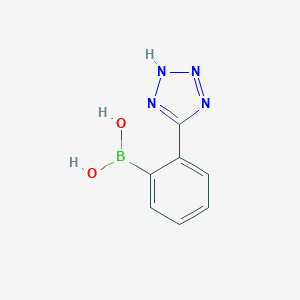
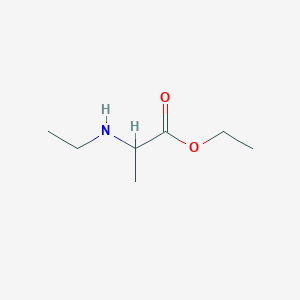
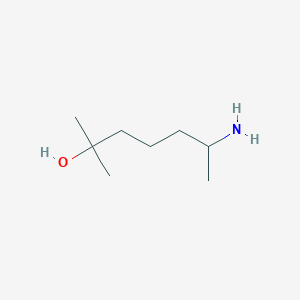
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)
